![molecular formula C33H32O2 B14477576 1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} CAS No. 68812-51-1](/img/structure/B14477576.png)
1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} is an organic compound characterized by its unique structure, which includes a propane-2,2-diyl core flanked by two benzene rings substituted with ethenylphenyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} typically involves the reaction of propane-2,2-diyl bisphenol with 2-ethenylphenyl methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieving high-quality products. Additionally, purification steps, including recrystallization and chromatography, are employed to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins, due to its structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Propane-2,2-diylbis(4,1-phenylene))bis(oxy)bis(propan-2-ol)
- 4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene)
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} is unique due to its specific substitution pattern and the presence of ethenylphenyl and methoxy groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research and industrial applications.
Propiedades
Número CAS |
68812-51-1 |
|---|---|
Fórmula molecular |
C33H32O2 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
1-ethenyl-2-[[4-[2-[4-[(2-ethenylphenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene |
InChI |
InChI=1S/C33H32O2/c1-5-25-11-7-9-13-27(25)23-34-31-19-15-29(16-20-31)33(3,4)30-17-21-32(22-18-30)35-24-28-14-10-8-12-26(28)6-2/h5-22H,1-2,23-24H2,3-4H3 |
Clave InChI |
AQLKGCUXJAISPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2C=C)C3=CC=C(C=C3)OCC4=CC=CC=C4C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


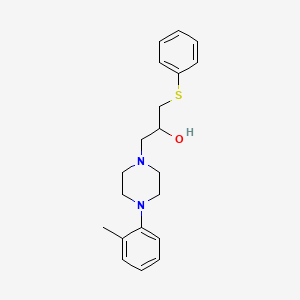
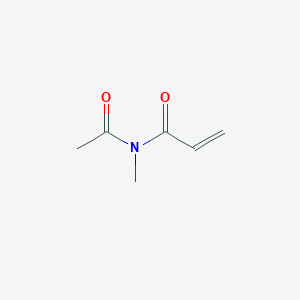

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
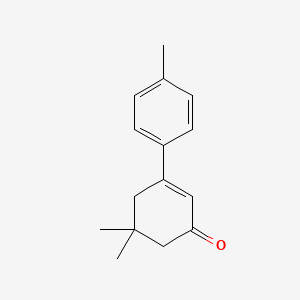
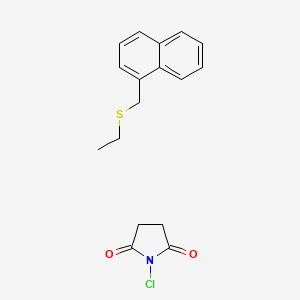

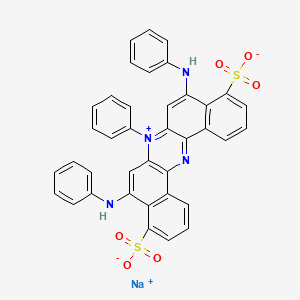
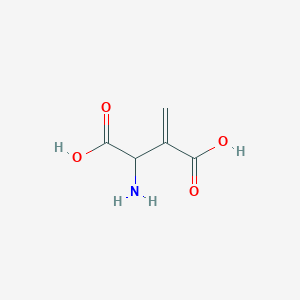

![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
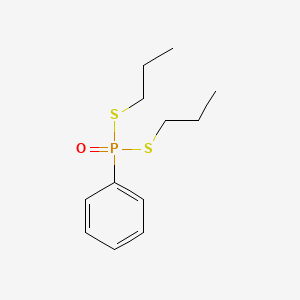
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
